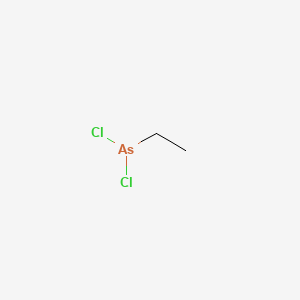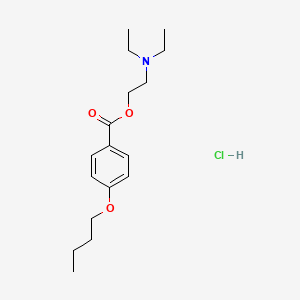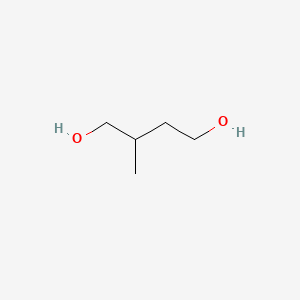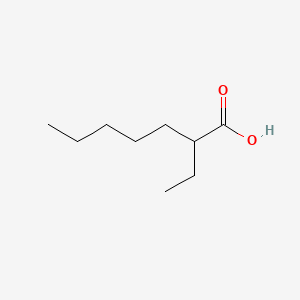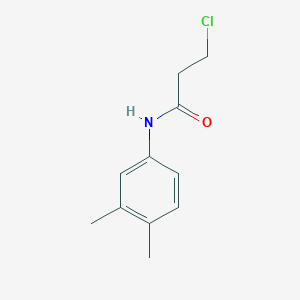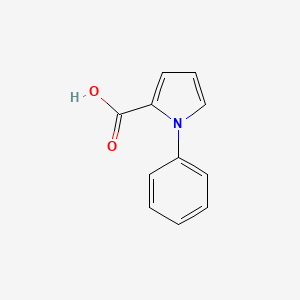
1-(6-Aminonaphthalen-2-yl)ethanone
Vue d'ensemble
Description
1-(6-Aminonaphthalen-2-yl)ethanone is an organic compound with the molecular formula C12H11NO. It is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The compound also contains an acetyl group (C=O) and an amino group (NH2), which are attached to the naphthalene ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(6-Aminonaphthalen-2-yl)ethanone can be synthesized by the reduction of 1-(6-nitronaphthalen-2-yl)ethanone using zinc and hydrochloric acid. This process involves the reduction of the nitro group to an amino group[2][2]. Another method involves the acetylation of 2-aminonaphthalene with acetic anhydride[2][2].
Industrial Production Methods: Industrial production methods for this compound typically involve multi-step reactions. For example, a mixture of 6-acyl-2-hydroxynaphthalene, sodium metabisulfite, and ammonium hydroxide can be reacted in a steel-bomb reactor at 140°C for 96 hours. The product is then purified by flash-column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Aminonaphthalen-2-yl)ethanone can participate in various organic reactions due to the presence of the amino and acetyl groups. The amino group can act as a nucleophile in substitution reactions, while the acetyl group can undergo nucleophilic acyl substitution reactions .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include zinc and hydrochloric acid for reduction reactions, and acetic anhydride for acetylation reactions[2][2]. Reaction conditions often involve elevated temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions yield the corresponding amino compound, while acetylation reactions produce acetylated derivatives[2][2].
Applications De Recherche Scientifique
1-(6-Aminonaphthalen-2-yl)ethanone has a variety of applications in scientific research. It is used as a fluorescence probe for imaging living cells, an anticonvulsant agent, and in the synthesis of organic compounds. Additionally, it has been evaluated for its antimicrobial activities and potential as a drug candidate.
Mécanisme D'action
The mechanism of action of 1-(6-Aminonaphthalen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the acetyl group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds: Compounds similar to 1-(6-Aminonaphthalen-2-yl)ethanone include 1-(4-aminophenyl)ethanone and 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone . These compounds share structural similarities, such as the presence of a naphthalene ring and functional groups like amino and acetyl groups.
Uniqueness: this compound is unique due to its specific substitution pattern on the naphthalene ring, which influences its chemical reactivity and biological activity. This compound’s ability to act as a fluorescence probe and its potential antimicrobial properties distinguish it from other similar compounds.
Propriétés
IUPAC Name |
1-(6-aminonaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-8(14)9-2-3-11-7-12(13)5-4-10(11)6-9/h2-7H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLSPLHVEKEGGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80322954 | |
| Record name | 1-(6-aminonaphthalen-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80322954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7470-88-4 | |
| Record name | 7470-88-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402465 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(6-aminonaphthalen-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80322954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



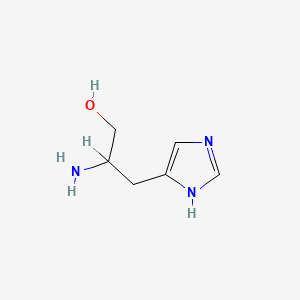
![2-Propenoic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester](/img/structure/B1595751.png)

